2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
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Overview
Description
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The boc group (tert-butyloxycarbonyl) is commonly used in organic chemistry for the protection of amines , suggesting that this compound may interact with amine-containing molecules or pathways.
Mode of Action
The Boc group in the compound provides protection for the amine group during reactions . This protection is crucial as it prevents the amine from reacting undesirably with other reagents in the reaction mixture. The Boc group can be removed under acidic conditions, releasing the protected amine .
Biochemical Pathways
The boc group’s role in protecting amines suggests that this compound could be involved in biochemical pathways where amine protection is required, such as peptide synthesis .
Pharmacokinetics
The boc group is known to be stable under most conditions, which could potentially enhance the compound’s bioavailability .
Result of Action
The primary result of the action of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is the protection of amines during reactions, preventing them from undesired interactions . This protection can be crucial in complex organic synthesis, such as peptide synthesis, where protecting groups are often needed.
Action Environment
The action of the Boc group is influenced by the pH of the environment. It is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(Boc-amino)-5-chloro-1H-indene-2-carboxylic acid
- 2-(Boc-amino)-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Uniqueness
2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The Boc protection also provides stability during synthetic processes, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVWELCPNMCVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123872 |
Source
|
Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427501-69-6 |
Source
|
Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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